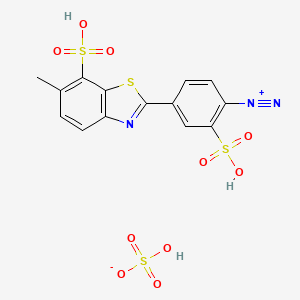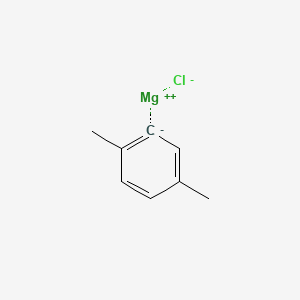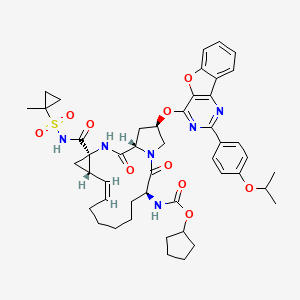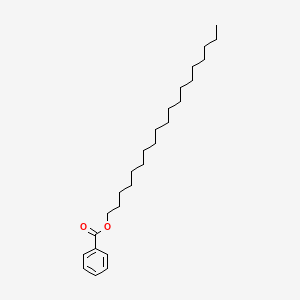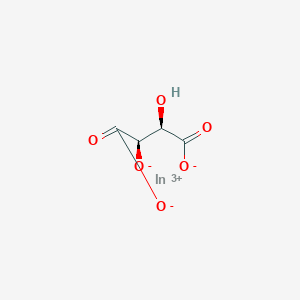
(R-(R*,R*))-Tartaric acid, indium(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,R*))-Tartaric acid, indium(3+) salt is a chemical compound that combines tartaric acid with indium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes Indium is a post-transition metal that is relatively rare in the Earth’s crust
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, indium(3+) salt typically involves the reaction of tartaric acid with an indium salt, such as indium chloride or indium nitrate. The reaction is usually carried out in an aqueous solution, with the pH carefully controlled to ensure the proper formation of the indium-tartaric acid complex. The reaction conditions, such as temperature and concentration, can significantly affect the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated pH control systems. These methods can improve the efficiency and scalability of the production process, making it more feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,R*))-Tartaric acid, indium(3+) salt can undergo various types of chemical reactions, including:
Oxidation: The indium component can be oxidized to higher oxidation states under certain conditions.
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: The tartaric acid component can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for pH control. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound will vary depending on the reaction type. For example, oxidation reactions may produce indium oxides, while substitution reactions may yield various tartaric acid derivatives.
Scientific Research Applications
(R-(R*,R*))-Tartaric acid, indium(3+) salt has a wide range of scientific research applications, including:
Chemistry: It can be used as a catalyst or reagent in various chemical reactions, particularly those involving indium or tartaric acid.
Medicine: Research is ongoing into the potential medical applications of indium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound can be used in the production of advanced materials, such as metal-organic frameworks and other nanomaterials.
Mechanism of Action
The mechanism of action of (R-(R*,R*))-Tartaric acid, indium(3+) salt involves the interaction of the indium ions with various molecular targets. These interactions can affect the structure and function of the target molecules, leading to various effects. The specific pathways involved will depend on the particular application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, indium(3+) salt include other metal-organic complexes involving tartaric acid and different metal ions, such as:
- Tartaric acid, copper(2+) salt
- Tartaric acid, zinc(2+) salt
- Tartaric acid, iron(3+) salt
Uniqueness
What sets this compound apart from these similar compounds is the unique properties of indium. Indium has distinct electronic and chemical properties that can impart unique characteristics to the compound, such as enhanced catalytic activity or specific interactions with biological molecules.
Properties
CAS No. |
60815-94-3 |
|---|---|
Molecular Formula |
C4H3InO6 |
Molecular Weight |
261.88 g/mol |
IUPAC Name |
(2R,3R)-2-hydroxy-3-oxidobutanedioate;indium(3+) |
InChI |
InChI=1S/C4H5O6.In/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 |
InChI Key |
HIPDJYFSBNLWNB-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


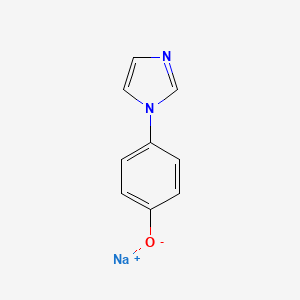

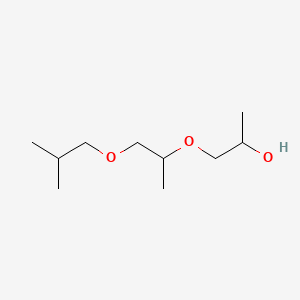
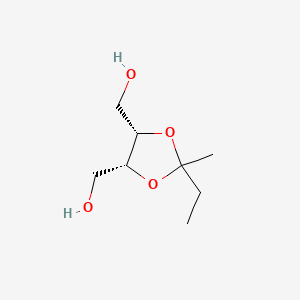
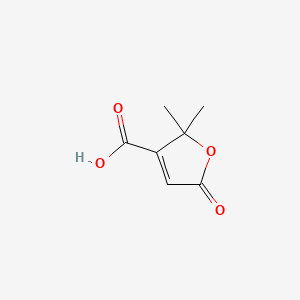
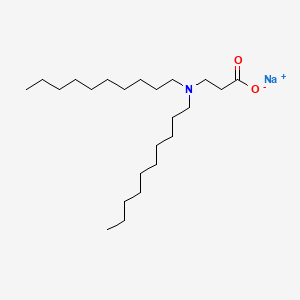
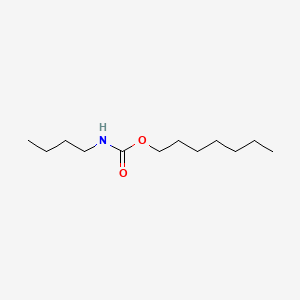
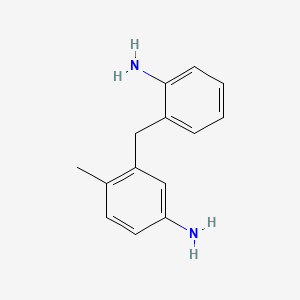
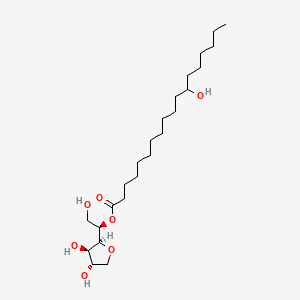
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
